molecular formula C17H20N2O4S B13300048 ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B13300048
M. Wt: 348.4 g/mol
InChI Key: FMNGQHWHEQOCRD-LZYBPNLTSA-N
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Description

Ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidinone derivative characterized by a conjugated enone system and a 2,3-dimethylanilino substituent. The target compound’s structure features:

  • A 4-oxo-1,3-thiazolidin-2-ylidene core, enabling conjugation and resonance stabilization.
  • A 2-(2,3-dimethylanilino)-2-oxoethyl side chain at position 3, contributing to steric and electronic modulation.
  • An ethyl ester group at position 2, enhancing solubility and bioavailability .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H20N2O4S/c1-4-23-17(22)8-16-19(15(21)10-24-16)9-14(20)18-13-7-5-6-11(2)12(13)3/h5-8H,4,9-10H2,1-3H3,(H,18,20)/b16-8+

InChI Key

FMNGQHWHEQOCRD-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Biological Activity

Ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as mechanisms of action and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidin ring, which is known for its diverse biological activities. The presence of the thiazolidin moiety is significant as it often contributes to the pharmacological properties of compounds.

1. Anticancer Activity

Recent studies have indicated that thiazolidin derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.

Case Study:
A study evaluated the effects of thiazolidin derivatives on HeLa cells and found that certain derivatives significantly reduced cell viability with IC50 values lower than established chemotherapeutics like irinotecan .

CompoundCell LineIC50 (µM)Mechanism
Compound 18A54912.5Apoptosis induction
Ethyl derivativeMCF-715.0Cell cycle arrest

2. Antimicrobial Activity

Thiazolidin derivatives have also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Research Findings:
A comparative study showed that certain thiazolidin compounds exhibited significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundBacteria TestedMIC (µg/mL)
Compound AStaphylococcus aureus25
Ethyl derivativeE. coli30

3. Anti-inflammatory Effects

In vitro studies have suggested that thiazolidin derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Example:
In a model of inflammation induced by lipopolysaccharides (LPS), thiazolidin derivatives were found to significantly lower levels of TNF-alpha and IL-6, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin derivatives is highly influenced by their chemical structure. Modifications at various positions on the thiazolidin ring can enhance or diminish their efficacy:

  • Substituents on the aromatic ring: The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
  • Alkyl chain length: Variations in the alkyl chain attached to the ester group can influence solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituent at Position 3 Substituent at Position 2 Key Differences Reference
Ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 4-oxo-thiazolidin-2-ylidene 2-(2,3-dimethylanilino)-2-oxoethyl Ethyl ester Reference compound N/A
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 4-oxo-thiazolidin-2-ylidene 2-(3-fluoroanilino)-2-oxoethyl Ethyl ester Fluoro substituent on anilino ring
Methyl (2E)-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate 4-oxo-thiazolidin-2-ylidene 3-chloropropyl Methyl ester Chloroalkyl chain vs. aromatic substituent
Ethyl 2-(4-oxo-2-thioxo-thiazolidin-3-yl)acetate 2-thioxo-thiazolidin-4-one 4-oxo-2-thioxo Ethyl ester Thioxo (S) vs. oxo (O) at position 2
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate 4-oxo-thiazolidin-2-ylidene 3-phenyl, 5-(2-methoxy-2-oxoethylidene) Ethyl ester, cyano group Additional cyano and methoxy groups

Key Observations:

Substituent Electronic Effects: Fluorine (electron-withdrawing) in the 3-fluoroanilino derivative () may reduce electron density on the anilino ring, altering binding interactions compared to the dimethylanilino group.

Steric and Lipophilicity Modifications: The 3-chloropropyl substituent () introduces a flexible alkyl chain, increasing lipophilicity (higher logP) compared to aromatic substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Reference
This compound ~350 (estimated) ~2.1 6 ~101 N/A
Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate 338.4 1.6 6 101
Ethyl 2-(4-oxo-2-thioxo-thiazolidin-3-yl)acetate 280.3 1.2 5 98
Methyl (2E)-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate ~274 ~2.5 4 75

Key Observations:

  • The ethyl ester group contributes to higher molecular weight and XLogP3 compared to methyl esters (e.g., ).
  • The dimethylanilino substituent likely increases XLogP3 compared to the 3-fluoroanilino derivative due to additional methyl groups .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves:

  • Formation of the thiazolidinone ring via cyclization reactions involving thiol or thioamide precursors.
  • Introduction of the 2,3-dimethylanilino substituent through amide or imine bond formation.
  • Incorporation of the ethyl ester moiety often through reaction with ethyl acetoacetate or related ketoesters.
  • Control of stereochemistry and double bond geometry (E-configuration) in the final product.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Formation of 2-(2,3-dimethylanilino)-2-oxoethyl Intermediate
  • 2,3-Dimethylaniline reacts with α-halo ketones (e.g., 2-bromo-1-(2,3-dimethylphenylamino)ethanone) under nucleophilic substitution conditions to form the corresponding amino-keto intermediate.
  • This step may be performed in polar aprotic solvents such as dimethylformamide or ethanol under reflux.
Cyclization to 1,3-Thiazolidin-4-one Ring
  • The amino-keto intermediate is then reacted with thiol-containing reagents like mercaptoacetic acid or thiourea.
  • Cyclization is facilitated by heating or using dehydrating agents, resulting in the formation of the 1,3-thiazolidin-4-one ring with a keto group at the 4-position.
  • The reaction proceeds via nucleophilic attack of the thiol sulfur on the keto carbonyl, followed by ring closure.
Introduction of the Ethyl Ester Side Chain
  • Ethyl 2-bromoacetate or ethyl acetoacetate is reacted with the thiazolidinone intermediate to introduce the ethyl ester substituent at the 2-position of the thiazolidinone ring.
  • This is often achieved through Knoevenagel condensation or Michael addition-type reactions.
  • The double bond geometry (E-configuration) is controlled by reaction conditions such as temperature, solvent, and catalyst choice.

Yields and Purification

  • Reported yields for similar thiazolidinone derivatives range from 40% to 80% depending on reaction step and purification.
  • Purification is typically done by recrystallization or chromatographic techniques such as column chromatography.
  • Diastereomeric mixtures may be separated by chiral chromatography if stereochemistry is critical.

Summary Table of Preparation Steps

Step Reactants/Intermediates Reaction Type Conditions Yield Range (%) Notes
1 2,3-Dimethylaniline + α-halo ketone Nucleophilic substitution Reflux in ethanol or DMF 60–75 Forms amino-keto intermediate
2 Amino-keto intermediate + mercaptoacetic acid Cyclization (ring closure) Heating, base catalyst 50–70 Forms 1,3-thiazolidin-4-one ring
3 Thiazolidinone intermediate + ethyl 2-bromoacetate Knoevenagel condensation Reflux, acid/base catalyst 40–65 Introduces ethyl ester, controls E-geometry

Research Findings and Notes

  • The thiazolidinone ring is a versatile scaffold widely synthesized by condensation of amino-keto intermediates with sulfur-containing reagents.
  • The presence of 2,3-dimethyl substituents on the aniline ring influences the nucleophilicity and steric hindrance, affecting reaction rates and yields.
  • Control of the double bond geometry in the final product is crucial for biological activity and is influenced by reaction temperature and solvents.
  • Similar compounds have been synthesized using three-component reactions involving aldehydes, amines, and mercapto acids, but the stepwise approach provides better control over substitution patterns.
  • Purity and stereochemistry can be confirmed by NMR spectroscopy, mass spectrometry, and chiral chromatography.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions, often starting with condensation of thiazolidinone precursors with substituted anilines or esters. Critical parameters include:

  • Reaction conditions : Temperature (typically 80–100°C), inert atmosphere (to prevent oxidation), and solvent choice (acetic acid or ethanol) .
  • Catalysts/Additives : Sodium acetate is commonly used to neutralize byproducts and stabilize intermediates .
  • Purification : Recrystallization from acetic acid or ethanol, monitored via thin-layer chromatography (TLC) and validated by NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, thiazolidinone NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl groups (C=O at δ 165–180 ppm) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening focuses on:

  • Enzyme inhibition assays : Targeting kinases or proteases, using fluorogenic substrates to measure IC₅₀ values .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Modifying the 2,3-dimethylanilino group to alter lipophilicity (e.g., introducing halogens for enhanced binding) .
  • Isosteric replacements : Replacing the thiazolidinone ring with oxazolidinone to assess metabolic stability .
  • Pharmacophore modeling : Computational alignment with known inhibitors (e.g., kinase targets) to identify critical hydrogen-bonding motifs .

Q. What role does stereochemistry (E/Z isomerism) play in the compound’s reactivity and bioactivity?

  • Synthesis control : The (2E) configuration is stabilized by conjugation with the thiazolidinone ring. Z-isomers may form as byproducts under acidic conditions, requiring chiral HPLC for separation .
  • Biological impact : E-isomers often exhibit higher binding affinity due to optimal spatial alignment with target pockets (e.g., observed in kinase inhibition assays) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock or Schrödinger Suite simulates binding to enzymes like COX-2 or CDK2, highlighting key residues (e.g., hydrophobic pockets accommodating the dimethylanilino group) .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories, evaluating RMSD and binding free energy (MM-PBSA) .

Q. What strategies address solubility challenges for in vivo studies?

  • Prodrug design : Converting the ethyl ester to a water-soluble phosphate salt .
  • Nanoformulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .
  • Co-solvent systems : Use of DMSO:PBS (1:4) for intravenous administration .

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

  • Reproducibility checks : Validate reaction conditions (e.g., strict anhydrous vs. ambient moisture) .
  • Meta-analysis : Compare bioactivity datasets across cell lines, adjusting for assay variability (e.g., ATP levels in viability assays) .

Q. What advanced techniques resolve structural ambiguities in derivatives?

  • X-ray crystallography : Single-crystal analysis confirms bond lengths/angles (e.g., C=O vs. C-N distances in the thiazolidinone ring) .
  • 2D NMR : NOESY correlations distinguish between regioisomers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Electrophilic sites : The 4-oxo-thiazolidinone ring undergoes nucleophilic attack at the carbonyl carbon, forming hydrazones or Schiff bases .
  • Acid/Base Stability : The ester group hydrolyzes under alkaline conditions (pH >10), requiring pH-controlled storage .

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